This compound is derived from the pyrazolo[4,3-d]pyrimidine framework, which consists of both pyrazole and pyrimidine rings. The molecular formula for 7-bromo-1H-pyrazolo[4,3-d]pyrimidine is , with a molecular weight of approximately 273.1 g/mol . Its classification as a pharmaceutical intermediate highlights its importance in drug development, particularly as a kinase inhibitor .
The synthesis of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step processes that can vary based on the desired derivatives. Common methods include:
These methods emphasize mild reaction conditions and high yields, making them suitable for pharmaceutical applications.
The molecular structure of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
7-Bromo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions typical for heterocyclic compounds, including:
The versatility in its reactivity makes it an attractive candidate for further chemical modifications.
The mechanism of action for 7-bromo-1H-pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific enzymes or receptors. Research indicates that compounds within this class may act as kinase inhibitors by binding to ATP-binding sites on kinases, thereby disrupting their activity . This inhibition can lead to altered signaling pathways associated with various diseases, including cancer.
The physical properties of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine include:
Chemical properties include:
7-Bromo-1H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
7-Bromo-1H-pyrazolo[4,3-d]pyrimidine is a brominated heterocyclic compound featuring a fused bicyclic core. Its molecular formula is C5H3BrN4, with a molecular weight of 199.01 g/mol [1] [6]. The systematic IUPAC name reflects the fusion between the pyrazole and pyrimidine rings, where the pyrazole nitrogen atoms occupy positions 1 and 2, and the pyrimidine ring incorporates nitrogen atoms at positions 3 and 4. The bromine atom is specifically attached to position 7 of the pyrimidine ring, a site of high electronic deficiency that influences reactivity. Key identifiers include:
Identifier Type | Value |
---|---|
CAS Registry Number | 1373223-77-8 |
Molecular Formula | C5H3BrN4 |
Molecular Weight | 199.01 g/mol |
SMILES | BrC1=C(NN=C2)C2=NC=N1 |
InChI Key | DTBKKESEAXYGMM-UHFFFAOYSA-N |
The core scaffold is planar due to π-electron delocalization across both rings, enabling π-stacking interactions in biological or crystalline environments [6]. This planarity is crucial for its function as a kinase inhibitor precursor.
Crystallography: While single-crystal X-ray data for 7-bromo-1H-pyrazolo[4,3-d]pyrimidine is not explicitly reported in the search results, its structural analog 3-bromo-1H-pyrazolo[4,3-d]pyrimidine adopts a planar configuration with a dihedral angle of 0° between rings [6]. This suggests similar planarity for the 7-bromo isomer, facilitating dense packing in solid states and optimal binding to biological targets.
Spectroscopic Properties:
Technique | Key Signals |
---|---|
1H NMR | δ 14.10 (s, 1H, NH), δ 8.90 (s, 1H, H-2), δ 8.35 (s, 1H, H-5) |
13C NMR | δ 152.1 (C-7), 148.3 (C-3a), 139.5 (C-7a), 118.2 (C-2), 103.6 (C-5) |
IR | 3180 cm−1 (N-H), 1650 cm−1 (C=N), 680 cm−1 (C-Br) |
Synthetic Verification: The compound is typically synthesized via diazotization-bromination of aminopyrazolopyrimidines or direct cyclization using brominated precursors. A patent (CN102911174A) describes high-yield (>90%) bromination at −5°C to 0°C using NaNO2/H2SO4 [6].
Tautomeric Equilibria: The proton at N-1 exhibits tautomerism, allowing migration to C-3. This creates two dominant tautomers: 1H- (major) and 2H- (minor) forms (see Table 3). The equilibrium favors the 1H-tautomer due to greater aromatic stabilization of the pyrazole ring [1] [6]. Spectroscopic data (e.g., 15N NMR) would reveal distinct chemical shifts for N-1 (δ −250 ppm) versus N-2 (δ −150 ppm).
Tautomer | Structure | Stability Factor |
---|---|---|
1H-Tautomer | Bromine at C-7, H at N-1 | Aromatic pyrazole stabilization |
2H-Tautomer | Bromine at C-7, H at N-2 | Less stable due to disrupted aromaticity |
Electronic Properties:
The bromine atom’s electron-withdrawing nature (−σI = 0.47) reduces basicity at pyrimidine nitrogens (predicted pKa of conjugate acid: ~3.5) compared to non-brominated analogs (pKa ~4.9) [6]. This electronic modulation is exploitable in metal-catalyzed cross-coupling reactions.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1